5-chloro-2-(3-methylbenzyl)sulfonyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide
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Overview
Description
5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a chlorinated phenyl group, a methanesulfonyl group, and a thiadiazole ring, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the chlorinated phenyl group through electrophilic substitution. The methanesulfonyl group is then added via sulfonylation, and finally, the thiadiazole ring is incorporated through cyclization reactions. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
Scientific Research Applications
5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 5-CHLORO-2-[(4-METHYLPHENYL)METHANESULFONYL]-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE
- 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C18H18ClN5O3S2 |
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Molecular Weight |
452.0 g/mol |
IUPAC Name |
5-chloro-2-[(3-methylphenyl)methylsulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C18H18ClN5O3S2/c1-3-5-14-23-24-17(28-14)22-16(25)15-13(19)9-20-18(21-15)29(26,27)10-12-7-4-6-11(2)8-12/h4,6-9H,3,5,10H2,1-2H3,(H,22,24,25) |
InChI Key |
KTHRYUDJDPXKKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC(=C3)C |
Origin of Product |
United States |
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